1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine
Overview
Description
The compound “1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine” is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “1-(1-(4-Bromophenyl)ethyl)” part suggests the presence of a bromophenyl group attached to the piperazine ring .
Scientific Research Applications
1. Catechol Oxidase Models
A study by Merkel et al. (2005) discusses the synthesis of unsymmetrical dinucleating ligands, including derivatives similar to 1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine, to model the active site of type 3 copper proteins. These ligands, with bromophenol-based structures, were used to prepare dinuclear copper(II) complexes. The study provides insights into the influence of heteroatoms in ligands on catecholase activity, which is significant for understanding enzymatic functions in biological systems (Merkel et al., 2005).
2. Oxidized Derivative Synthesis
Research conducted by Foye and Fedor in 1959 explored the preparation of oxidized derivatives of 1-ethylsulfonyl-4-ethylpiperazine, a compound structurally related to this compound. This work highlighted methods for introducing carboxymethyl and hydroxyethyl groups into 1-ethylsulfonylpiperazine, contributing to the development of chemical synthesis techniques (Foye & Fedor, 1959).
3. Electrochemical Fluorination
Abe, Baba, and Soloshonok (2001) investigated the electrochemical fluorination (ECF) of 1-ethylpiperazine and related methyl esters. Their study resulted in the creation of perfluoro(4-fluoro-1-ethylpiperazine) and other perfluoro derivatives. This research is relevant for understanding the chemical transformations and potential applications of piperazine derivatives, including this compound, in various industrial and pharmaceutical contexts (Abe, Baba, & Soloshonok, 2001).
4. Antimicrobial Activity
Cvetković et al. (2019) synthesized novel succinimide derivatives, including 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, and evaluated their antifungal activities. This study demonstrates the potential of derivatives of this compound in developing new antifungal agents (Cvetković et al., 2019).
5. Crystal Structures in Arylpiperazine Compounds
Zhou et al. (2017) synthesized arylpiperazine derivatives with antitumor activity and studied their crystal structures. This research provides valuable information on the structural characteristics of arylpiperazine compounds, which are closely related to this compound, thus aiding in the understanding of their chemical and biological properties (Zhou et al., 2017).
Biochemical Analysis
Biochemical Properties
1-(1-(4-Bromophenyl)ethyl)-4-ethylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with mu-opioid receptors, acting as a full agonist . This interaction leads to opioid-like pharmacological effects, including analgesia and euphoria . Additionally, it may interact with other receptors and enzymes, influencing their activity and contributing to its overall biochemical profile.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mu-opioid receptor signaling pathway, leading to changes in gene expression and cellular responses . These effects can result in altered cellular metabolism and function, impacting overall cell health and activity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a full agonist at the mu-opioid receptor, leading to the activation of G protein signaling pathways . This activation results in downstream effects, such as changes in gene expression and modulation of cellular responses. Additionally, it may inhibit or activate other enzymes, further influencing its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that it remains stable under certain conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and cellular metabolism. These temporal effects are crucial for understanding its long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may produce desired pharmacological effects, such as analgesia and euphoria . At higher doses, it can lead to toxic or adverse effects, including respiratory depression and sedation . Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can influence metabolic flux and metabolite levels, impacting the overall pharmacokinetics and pharmacodynamics of the compound. Understanding its metabolic pathways is crucial for predicting its behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. Understanding its transport and distribution is essential for predicting its effects on various tissues and organs.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its precise mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]-4-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2/c1-3-16-8-10-17(11-9-16)12(2)13-4-6-14(15)7-5-13/h4-7,12H,3,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEDUXLAFWXGSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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